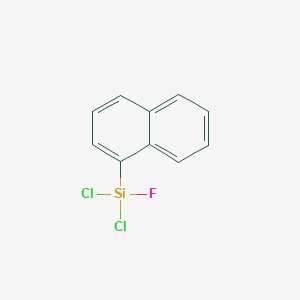

Dichloro(fluoro)(naphthalen-1-yl)silane

Description

Dichloro(fluoro)(naphthalen-1-yl)silane is an organosilicon compound with the formula Cl₂F(naphthalen-1-yl)Si, featuring two chlorine atoms, one fluorine atom, and a naphthalen-1-yl group bonded to a central silicon atom. This compound belongs to the silane family, characterized by their reactivity and versatility in organic synthesis and material science. The naphthalen-1-yl substituent contributes aromaticity and steric bulk, while the chlorine and fluorine atoms enhance electrophilicity at the silicon center, influencing hydrolysis rates and surface-modification capabilities .

Properties

CAS No. |

61502-52-1 |

|---|---|

Molecular Formula |

C10H7Cl2FSi |

Molecular Weight |

245.15 g/mol |

IUPAC Name |

dichloro-fluoro-naphthalen-1-ylsilane |

InChI |

InChI=1S/C10H7Cl2FSi/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

InChI Key |

XJSQJYJBDDFDKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[Si](F)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(fluoro)(naphthalen-1-yl)silane typically involves the reaction of naphthalene derivatives with silicon tetrachloride (SiCl₄) in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine and fluorine atoms on the silicon atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process often includes steps for purification and isolation of the final product to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Dichloro(fluoro)(naphthalen-1-yl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while hydrolysis can produce silanols and siloxanes.

Scientific Research Applications

Dichloro(fluoro)(naphthalen-1-yl)silane has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: Employed in the modification of biomolecules and the development of novel bioactive compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which dichloro(fluoro)(naphthalen-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The presence of chlorine and fluorine atoms enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The naphthalene ring provides additional stability and electronic properties, making the compound suitable for various applications.

Comparison with Similar Compounds

Table 1: Substituent and Structural Comparison

Key Observations :

- Naphthalen-1-yl vs.

- Chlorine vs. Ethoxy : Chlorine substituents accelerate hydrolysis (e.g., forming HCl in moist environments) compared to ethoxy groups, which require acidic or basic conditions for cleavage .

- Fluorine Impact : Fluorine’s electronegativity polarizes the Si–F bond, enhancing reactivity in surface modification applications (e.g., anti-fouling coatings) .

Hydrolysis Behavior

- This compound likely undergoes rapid hydrolysis in moisture, similar to Dichloro(3,3,3-trifluoropropyl)silane, which releases HCl and forms silanol intermediates .

- In contrast, Diethoxydi(naphthalen-1-yl)silane hydrolyzes more slowly, making it suitable for controlled sol-gel processes .

Thermal and Physical Properties

- Fluorinated alkyl chains (e.g., CF₃ groups in Dichloro(3,3,3-trifluoropropyl)silane) lower surface energy, while aromatic naphthalen-1-yl groups may increase boiling points due to molecular weight and stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.